

Spectroscopic and Structural Elucidation of 4-Methyloxazole-2-carboxylic Acid: A Technical Overview

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Compound of Interest

Compound Name: 4-Methyloxazole-2-carboxylic acid

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Introduction: **4-Methyloxazole-2-carboxylic acid** ($C_5H_5NO_3$, Molar Mass: 127.10 g/mol) is a heterocyclic compound of interest in medicinal chemistry and materials science due to the prevalence of the oxazole scaffold in various biologically active molecules.^{[1][2]} A thorough understanding of its structural and electronic properties is paramount for its application and further development. This technical guide provides an in-depth analysis of the predicted spectroscopic characteristics of **4-Methyloxazole-2-carboxylic acid**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental spectra for this specific molecule are not readily available in the public domain, the following data is predicted based on established principles of spectroscopy and analysis of analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted 1H and ^{13}C NMR data for **4-Methyloxazole-2-carboxylic acid** are presented below.

Predicted 1H NMR Data (in DMSO- d_6 , 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~13.0 - 12.0	Singlet, broad	1H	-COOH
~8.30	Singlet	1H	H-5
~2.30	Singlet	3H	-CH ₃

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ) ppm	Carbon Assignment
~162	C=O (Carboxylic Acid)
~158	C-2 (Oxazole ring)
~145	C-4 (Oxazole ring)
~135	C-5 (Oxazole ring)
~12	-CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Predicted IR Data

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
3300 - 2500	Broad	O-H stretch	Carboxylic Acid
1725 - 1700	Strong	C=O stretch	Carboxylic Acid
1650 - 1550	Medium	C=N stretch	Oxazole Ring
1500 - 1400	Medium	C=C stretch	Oxazole Ring
1300 - 1200	Strong	C-O stretch	Carboxylic Acid

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Predicted Fragment
127	[M] ⁺ (Molecular Ion)
110	[M - OH] ⁺
99	[M - CO] ⁺
82	[M - COOH] ⁺
54	[C ₃ H ₂ N] ⁺

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **4-Methyloxazole-2-carboxylic acid** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

- **Data Acquisition:** Acquire ^1H and ^{13}C NMR spectra on a 400 MHz (or higher) NMR spectrometer. For ^{13}C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to singlets for each unique carbon.
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

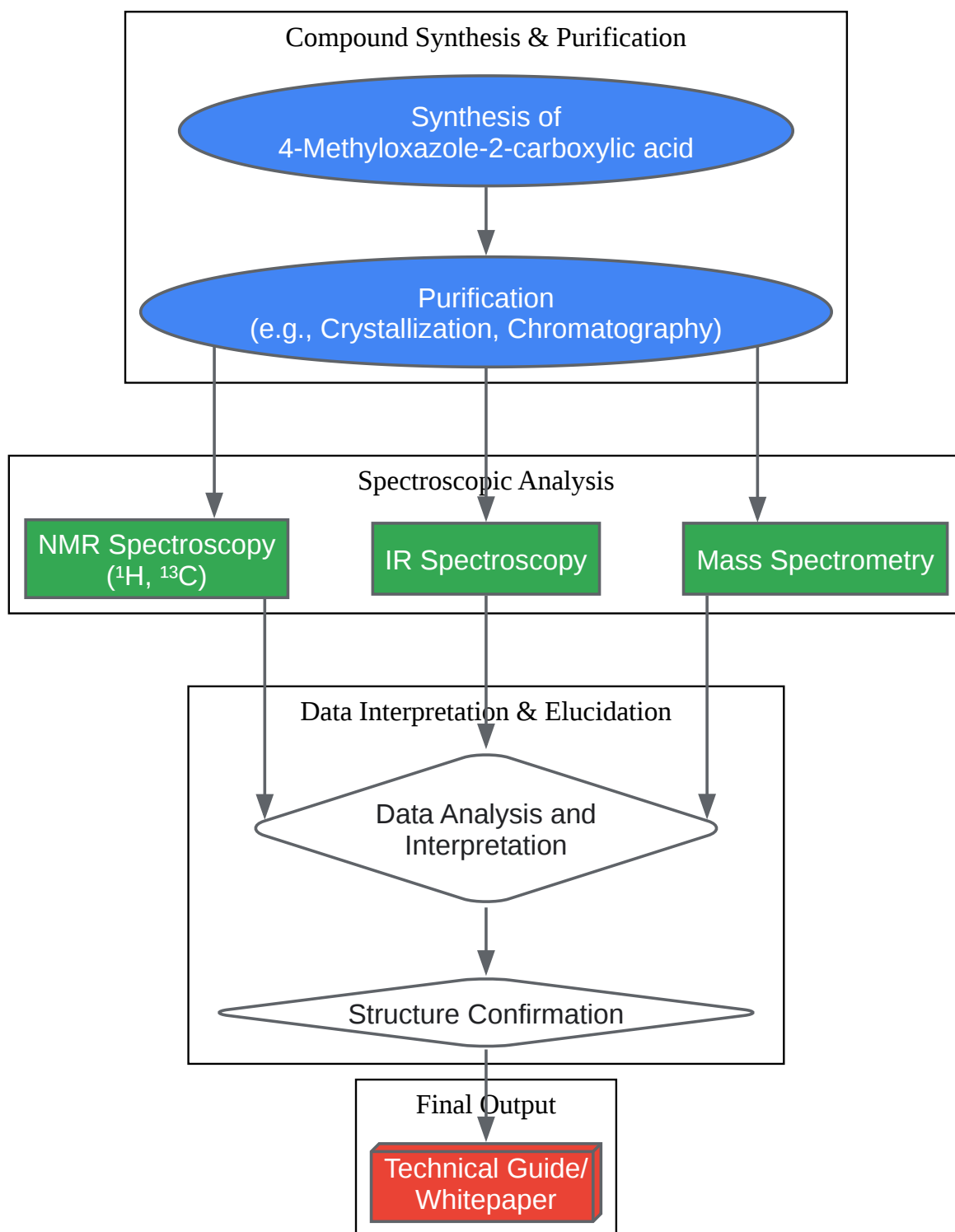
- **Sample Preparation:** For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin pellet.
- **Data Acquisition:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of $4000\text{--}400\text{ cm}^{-1}$. A background spectrum of the empty sample holder is first recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
- **Ionization:** A suitable ionization method is employed. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization method often used with LC-MS that typically results in a prominent molecular ion peak.
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z .

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis and structural elucidation of a chemical compound like **4-Methyloxazole-2-carboxylic acid**.



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Caption: A generalized workflow for the synthesis, purification, spectroscopic analysis, and structural confirmation of a chemical compound.

Conclusion: This technical guide provides a predictive spectroscopic profile of **4-Methyloxazole-2-carboxylic acid**. The tabulated NMR, IR, and MS data, while theoretical, offer a valuable reference for researchers working with this compound or related structures. The outlined experimental protocols and workflow diagram serve as a practical guide for the structural characterization of novel chemical entities. Experimental verification of this predicted data is encouraged to further solidify our understanding of this molecule's properties.

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References

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